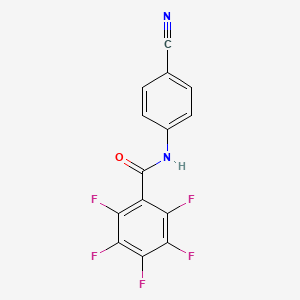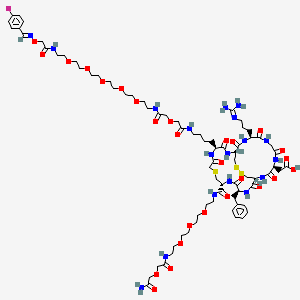![molecular formula C22H18N2O7 B14136499 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone CAS No. 141818-69-1](/img/structure/B14136499.png)
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl groups
Méthodes De Préparation
The synthesis of 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the intermediate 3,4-bis[(4-nitrophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Analyse Des Réactions Chimiques
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone is not fully understood. its biological effects are thought to be mediated through interactions with cellular proteins and enzymes. The nitrophenyl groups may play a role in binding to specific molecular targets, leading to changes in cellular pathways and functions .
Comparaison Avec Des Composés Similaires
1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone can be compared to other similar compounds, such as:
1-[3-(4-Acetylphenoxy)-4-methoxyphenyl]ethanone: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
1-[3,4-Bis[(4-aminophenyl)methoxy]phenyl]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
141818-69-1 |
|---|---|
Formule moléculaire |
C22H18N2O7 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1-[3,4-bis[(4-nitrophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18N2O7/c1-15(25)18-6-11-21(30-13-16-2-7-19(8-3-16)23(26)27)22(12-18)31-14-17-4-9-20(10-5-17)24(28)29/h2-12H,13-14H2,1H3 |
Clé InChI |
PXGNOEMJXUJCHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)

![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

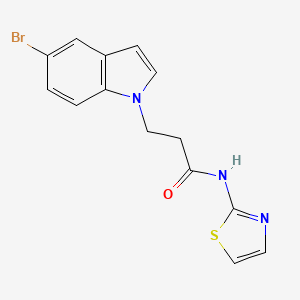
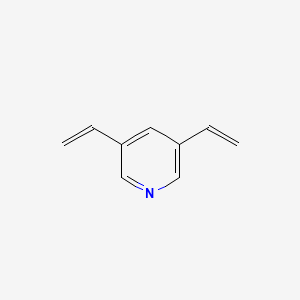
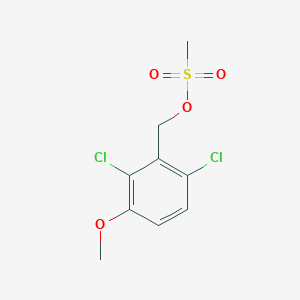

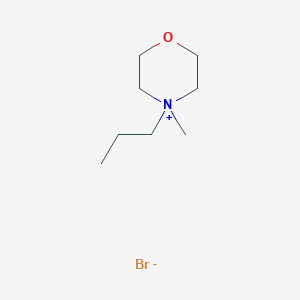
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)

